Cas no 1805314-36-6 (3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine)

3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine
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- インチ: 1S/C7H7F3N2/c8-5-1-4(2-11)6(7(9)10)12-3-5/h1,3,7H,2,11H2
- InChIKey: UTYKNQDAYONYRC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(=CN=1)F)CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 38.9
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023029523-1g |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine |
1805314-36-6 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A023029523-500mg |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine |
1805314-36-6 | 97% | 500mg |
$1,078.00 | 2022-04-01 |
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine 関連文献
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3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridineに関する追加情報
Professional Introduction to 3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine (CAS No. 1805314-36-6)
3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine, identified by its CAS number 1805314-36-6, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule, featuring a pyridine core substituted with an aminomethyl group, a difluoromethyl group, and a fluorine atom, has garnered considerable attention due to its versatile structural features and potential applications in drug development.
The compound's unique structural composition makes it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of the aminomethyl group introduces a nucleophilic site, which can be further functionalized to create more complex molecular architectures. This feature is particularly useful in medicinal chemistry for the development of small-molecule inhibitors targeting specific biological pathways.
The difluoromethyl group is another critical structural element that enhances the compound's pharmacological properties. Difluorinated compounds are known for their improved metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make 3-(aminomethyl)-2-(difluoromethyl)-5-fluoropyridine an attractive candidate for further exploration in the design of novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated pyridines as key components in drug discovery. The fluorine atom's electronic properties can significantly influence the compound's bioavailability and binding interactions with biological receptors. For instance, studies have shown that fluorine substitution can enhance the potency and selectivity of drug candidates, making them more effective in treating various diseases.
The pharmaceutical industry has been actively investigating the potential of 3-(aminomethyl)-2-(difluoromethyl)-5-fluoropyridine in the development of new drugs. Researchers have explored its utility as a building block for synthesizing kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The compound's ability to undergo further chemical modifications allows for the creation of diverse molecular structures with tailored pharmacological properties.
The synthesis of 3-(aminomethyl)-2-(difluoromethyl)-5-fluoropyridine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in materials science, particularly in the development of advanced polymers and electronic materials. The unique electronic properties of fluorinated pyridines make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Ongoing research continues to uncover new uses for 3-(aminomethyl)-2-(difluoromethyl)-5-fluoropyridine. Scientists are exploring its role in targeted drug delivery systems, where its structural features can be leveraged to enhance drug solubility and bioavailability. Additionally, its potential as a catalyst or ligand in various chemical reactions is being investigated.
The safety and environmental impact of using 3-(aminomethyl)-2-(difluoromethyl)-5-fluoropyridine
In conclusion, 3-(Aminomethyl)-2-(Difluoromethyl)-5-
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